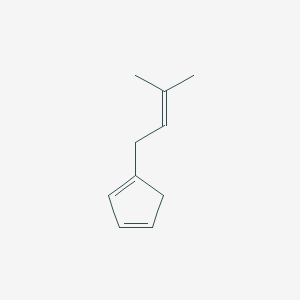
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopentadiene ring substituted with a 3-methylbut-2-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopenta-1,3-diene with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopenta-1,3-diene, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Substitution: Nucleophilic substitution reactions can occur at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HCl, HBr) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Electrophilic Addition: Formation of 1,2- and 1,4-addition products.
Oxidation: Formation of epoxides, ketones, or carboxylic acids.
Substitution: Formation of substituted cyclopentadienes.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, its electrophilic and nucleophilic properties enable it to interact with enzymes and receptors, potentially modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-diene: A simpler analog without the 3-methylbut-2-en-1-yl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Dicyclopentadiene: A dimer of cyclopentadiene with different physical and chemical properties.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl group enhances its ability to participate in various chemical reactions and interact with biological targets .
Eigenschaften
CAS-Nummer |
112642-64-5 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1-(3-methylbut-2-enyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-9(2)7-8-10-5-3-4-6-10/h3-5,7H,6,8H2,1-2H3 |
InChI-Schlüssel |
PHQDPOIPMVGPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
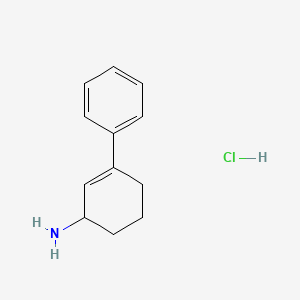

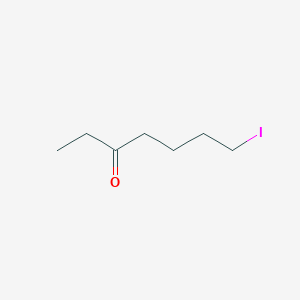
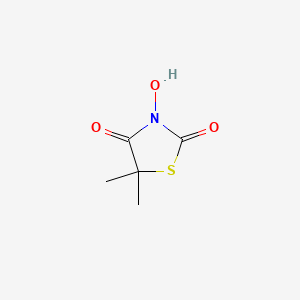
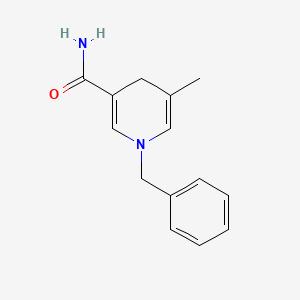
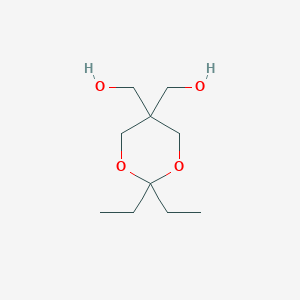
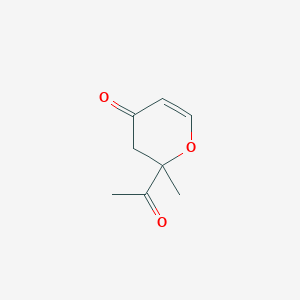
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
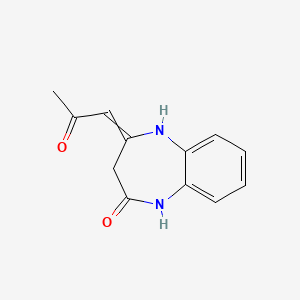
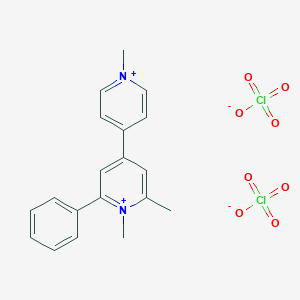
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
